Terminal Olefin vs. Internal Unsaturation: Structural Differentiation Drives Reactivity-Based Selection
Sorbitan mono-10-undecenoate is esterified with 10-undecenoic acid, which contains a terminal double bond at C10-C11. In contrast, sorbitan monooleate (CAS 1338-43-8) carries an internal cis double bond at C9-C10 within an 18-carbon chain, while sorbitan monolaurate (CAS 1338-39-2) is fully saturated. The terminal olefin presents a distinct reactive handle for thiol-ene addition, metathesis, epoxidation, or polymerization that is sterically more accessible than the internal unsaturation of monooleate and entirely absent in saturated esters [1]. This structural fingerprint is explicitly recognized in the chemical literature as a differentiating factor for sorbitan mono-10-undecenoate relative to longer-chain sorbitan esters [2].
| Evidence Dimension | Position and type of carbon-carbon double bond in the fatty acid chain |
|---|---|
| Target Compound Data | Terminal alkene (C10=C11); chain length C11 |
| Comparator Or Baseline | Sorbitan monooleate: internal cis-alkene (C9=C10); chain length C18:1. Sorbitan monolaurate: fully saturated; chain length C12:0 |
| Quantified Difference | Qualitative differentiation: terminal vs. internal vs. absent unsaturation alters reactivity and steric accessibility of the olefin |
| Conditions | Structural analysis via SMILES notation and InChI Key assignment |
Why This Matters
For users requiring reactive emulsifiers or intermediates for further functionalization (e.g., thiol-ene click chemistry, oxidative crosslinking), the terminal olefin offers a sterically accessible reactive site unavailable in saturated or internally unsaturated sorbitan esters, directly informing procurement decisions for specialty polymer or bioconjugation applications.
- [1] PubChem. 10-Undecenoic acid: compound summary. National Center for Biotechnology Information. View Source
- [2] The Good Scents Company. Sorbitan undecylenate. Catalog information. CAS Number: 93963-92-9. View Source
